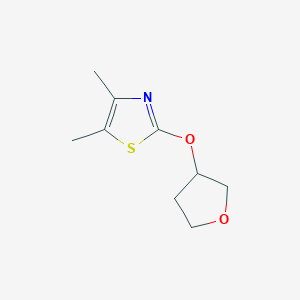
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMOT, and its chemical formula is C9H13NO2S. DMOT has a thiazole ring and an oxolane ring, which makes it a unique and interesting compound to study.
Applications De Recherche Scientifique
DMOT has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, DMOT has been used as a building block for organic semiconductors due to its unique electronic properties. It has also been studied for its potential use as a hole transport material in organic solar cells.
In materials science, DMOT has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promising applications in gas storage, separation, and catalysis.
In medicinal chemistry, DMOT has been studied for its potential use as a drug candidate for various diseases. It has been reported to have anti-inflammatory and anti-cancer properties. DMOT has also been studied as a potential inhibitor of protein kinases, which are involved in various diseases, including cancer.
Mécanisme D'action
The mechanism of action of DMOT is not fully understood, but it is believed to interact with various proteins and enzymes in the body. It has been reported to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and division. DMOT has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects
DMOT has been reported to have various biochemical and physiological effects. In vitro studies have shown that DMOT inhibits the activity of protein kinases and COX-2. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMOT in lab experiments include its unique electronic and structural properties, which make it a useful building block for organic semiconductors and MOFs. DMOT has also been reported to have anti-inflammatory and anti-cancer properties, which make it a potential drug candidate for various diseases.
The limitations of using DMOT in lab experiments include its low solubility in water and its high cost. DMOT is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on DMOT. One direction is to study its potential applications in organic electronics, including its use as a hole transport material in organic solar cells. Another direction is to study its potential applications in materials science, including its use as a ligand for the synthesis of MOFs.
In medicinal chemistry, future research could focus on the development of DMOT derivatives with improved solubility and potency. DMOT could also be studied as a potential inhibitor of other disease-related proteins and enzymes.
Conclusion
In conclusion, 4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole is a unique and interesting compound that has potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. Its synthesis method has been reported in various research papers, and its mechanism of action is not fully understood. DMOT has been reported to have anti-inflammatory and anti-cancer properties and could be a potential drug candidate for various diseases. Further research is needed to fully understand the properties and potential applications of DMOT.
Méthodes De Synthèse
The synthesis of DMOT involves the reaction of 2-amino-4,5-dimethylthiazole with 3-chlorooxolane in the presence of a base. The reaction yields DMOT as a white crystalline solid. This method of synthesis has been reported in various research papers and has been optimized for high yields.
Propriétés
IUPAC Name |
4,5-dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-6-7(2)13-9(10-6)12-8-3-4-11-5-8/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBQIDSFPRUKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CCOC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-(oxolan-3-yloxy)-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

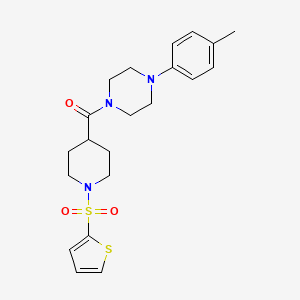

![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![5-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2620084.png)
![[4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B2620088.png)
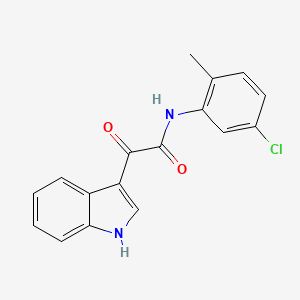
![N-(4-bromo-2-fluorophenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2620093.png)
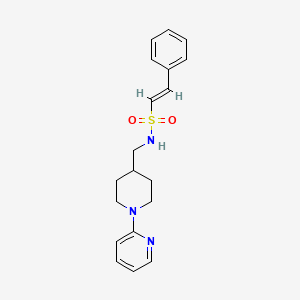
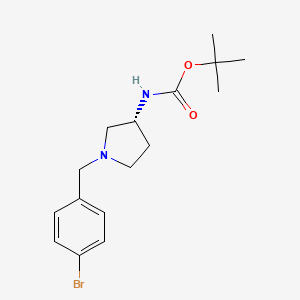
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2620097.png)
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2620098.png)
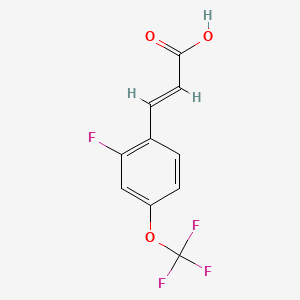
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2620102.png)
![7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)